URAT1 inhibitor 5

Description

Structure

3D Structure

Properties

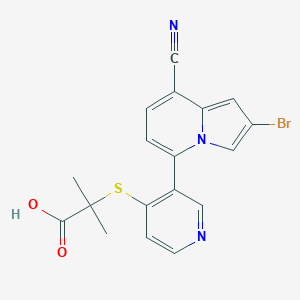

Molecular Formula |

C18H14BrN3O2S |

|---|---|

Molecular Weight |

416.3 g/mol |

IUPAC Name |

2-[[3-(2-bromo-8-cyanoindolizin-5-yl)-4-pyridinyl]sulfanyl]-2-methylpropanoic acid |

InChI |

InChI=1S/C18H14BrN3O2S/c1-18(2,17(23)24)25-16-5-6-21-9-13(16)14-4-3-11(8-20)15-7-12(19)10-22(14)15/h3-7,9-10H,1-2H3,(H,23,24) |

InChI Key |

ZFXRGAFDFDTLFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC(=CN23)Br)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of URAT1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of URAT1 in Urate Homeostasis

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid (sUA) levels.[1][2] As a member of the organic anion transporter (OAT) family, URAT1 is predominantly located on the apical membrane of proximal tubule epithelial cells in the kidneys.[3][4] Its primary function is to mediate the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[5] This process is highly efficient, with approximately 90% of the filtered urate being reabsorbed, a mechanism largely attributed to URAT1 activity.[4][5][6]

The transporter functions as an anion exchanger, typically swapping intracellular organic anions like lactate or nicotinate for luminal uric acid.[7] In conditions of hyperuricemia—abnormally high sUA levels—the activity of URAT1 can be a contributing factor.[3] Chronic hyperuricemia can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory arthritis known as gout.[8][9] Consequently, inhibiting URAT1 is a primary and effective therapeutic strategy to increase uric acid excretion (uricosuria) and lower sUA levels, making it a key target for the treatment of gout and hyperuricemia.[6][10][11]

Core Mechanism of URAT1 Inhibition

URAT1 inhibitors function by directly blocking the transporter's ability to reabsorb uric acid in the kidneys. This leads to increased renal excretion of uric acid and a subsequent reduction of its concentration in the blood.[3] The molecular mechanism of this inhibition has been significantly elucidated through structural biology, particularly cryo-electron microscopy (cryo-EM).

URAT1, like other members of the major facilitator superfamily (MFS), operates via a "rocker-switch" alternating access mechanism.[5][10] The transporter cycles between two principal conformations: an "outward-facing" state, which binds uric acid from the tubular lumen, and an "inward-facing" state, which releases uric acid into the renal cell.

Recent structural studies have revealed that clinically relevant inhibitors, such as benzbromarone, lesinurad, and verinurad, bind within a central cavity of the transporter.[10][12][13] A key aspect of their mechanism is that they selectively bind to and stabilize URAT1 in an inward-facing conformation .[6][9][12] By locking the transporter in this state, the inhibitors prevent the conformational changes necessary for the transport cycle, effectively halting the reabsorption of uric acid.[12][13] This stabilization not only blocks the substrate-binding site but also inhibits the structural isomerization of the transporter.[13]

While some compounds have been suggested to act as competitive inhibitors, the structural evidence points towards a non-competitive or uncompetitive mode of action for many potent inhibitors, as they bind preferentially to the inward-facing state, a different conformation than the one that initially binds urate from the outside.[6][11]

dot

Caption: General mechanism of URAT1-mediated urate reabsorption and its inhibition.

dot

Caption: Rocker-switch model of URAT1 transport and arrest by inhibitors.

Quantitative Data: Inhibitor Potency

The potency of various URAT1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). These values represent the concentration of a drug that is required for 50% inhibition of URAT1 activity in vitro. A lower value indicates higher potency.

| Compound | Type | IC₅₀ / EC₅₀ Value | Reference(s) |

| Lesinurad | Synthetic | 3.5 µM, 7.2 µM | [5][14] |

| Benzbromarone | Synthetic | 0.425 µM, 0.84 µM, 14.3 µM | [14][15][16] |

| Verinurad | Synthetic | 0.05 µM (EC₅₀) | [1] |

| Probenecid | Synthetic | 31.12 µM | [16] |

| URAT1 inhibitor 1 | Synthetic | 32 nM | [1] |

| URAT1 inhibitor 3 | Synthetic | 0.8 nM | [1] |

| URAT1 inhibitor 8 | Synthetic | 1 nM | [1] |

| CDER167 | Synthetic | 2.08 µM | [16] |

| Febuxostat | Synthetic | 36.1 µM | [14] |

| BDEO | Synthetic | 0.14 µM (Kᵢ) | [17] |

| Baicalein | Natural Product | 31.6 µM | [17] |

| Apigenin | Natural Product | 0.64 µM | [4] |

| Tigogenin | Natural Product | ~40% inhibition at 100 µM | [14] |

Note: IC₅₀ values can vary between studies due to different experimental conditions and cell systems.

Experimental Protocols: Assessing URAT1 Inhibition

The most common method for evaluating URAT1 inhibitors is a cell-based uric acid uptake assay using a radiolabeled substrate.[14][16]

Protocol: [¹⁴C]-Uric Acid Uptake Assay in hURAT1-Expressing Cells

-

Cell Culture and Transfection:

-

HEK293 (Human Embryonic Kidney 293) cells are cultured under standard conditions.

-

Cells are transiently transfected with a plasmid vector expressing human URAT1 (hURAT1). Transfection is typically carried out for 24 hours to allow for sufficient protein expression.[16]

-

-

Assay Preparation:

-

The culture medium is removed from the transfected cells.

-

Cells are washed and then pre-incubated for 15 minutes in a specialized uptake buffer (e.g., containing 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 1.3 mM calcium gluconate, and 5.6 mM glucose).[16]

-

-

Initiation of Uptake:

-

The uptake process is initiated by adding fresh uptake buffer containing a fixed concentration of radiolabeled [¹⁴C]-uric acid (e.g., 25 µM).[16]

-

This is performed in the presence of various concentrations of the test inhibitor or a vehicle control (e.g., DMSO).

-

-

Incubation and Termination:

-

The cells are incubated for a defined period (e.g., 15 minutes) at 37°C to allow for transporter-mediated uptake of the radiolabeled uric acid.[16]

-

The reaction is abruptly terminated by rapidly washing the cells three times with an ice-cold buffer (e.g., Dulbecco's Phosphate-Buffered Saline - DPBS) to remove extracellular [¹⁴C]-uric acid.[16]

-

-

Quantification and Analysis:

-

The cells are lysed to release the intracellular contents.

-

The amount of intracellular [¹⁴C]-uric acid is quantified using a liquid scintillation counter.

-

The inhibitory effect is calculated by comparing the radioactivity in inhibitor-treated cells to that in control cells.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

dot

Caption: Experimental workflow for a [¹⁴C]-Uric Acid uptake assay.

Associated Signaling and Metabolic Pathways

URAT1 itself is not a component of a classical signal transduction cascade. Its primary role is that of a transporter, directly mediating the movement of a metabolite across a cell membrane. However, by modulating systemic uric acid levels, URAT1 activity and its inhibition can have downstream effects on broader metabolic and signaling pathways.

Loss-of-function studies in mice suggest that the absence of Urat1 can lead to disruptions in redox homeostasis.[18] This may be linked to changes in the metabolism of fatty acids, amino acids, and sugars, as the cellular machinery adjusts to altered redox states.[18] Given that uric acid is a known antioxidant, significant changes in its systemic levels could plausibly impact pathways sensitive to oxidative stress.[18] Furthermore, links have been suggested between high uric acid levels and conditions like cardiovascular disease and metabolic syndrome, indicating that the consequences of URAT1 activity extend beyond the direct realm of gout.[3]

References

- 1. glpbio.com [glpbio.com]

- 2. glpbio.com [glpbio.com]

- 3. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Loss of the Kidney Urate Transporter, Urat1, Leads to Disrupted Redox Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of URAT1 Inhibitor 5 (Lesinurad): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of URAT1 inhibitor 5, also known as Lesinurad (2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid). Lesinurad is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout.[1][2] This document details the scientific journey from concept to a clinical candidate, focusing on the core chemistry and biology that underpin its function.

Introduction: The Role of URAT1 in Gout

Gout is a painful form of inflammatory arthritis characterized by elevated levels of uric acid in the blood (hyperuricemia), leading to the deposition of monosodium urate crystals in and around the joints.[3][4] The kidneys play a crucial role in maintaining uric acid homeostasis, reabsorbing approximately 90% of the filtered urate.[3] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in this reabsorption process, making it a prime therapeutic target for managing hyperuricemia.[3][4][5] By inhibiting URAT1, the renal excretion of uric acid is increased, thereby lowering serum uric acid levels.[6] Lesinurad was developed as a specific inhibitor of URAT1 to address the unmet need for effective treatments for gout.[1][7]

Discovery and Pharmacology of Lesinurad

The discovery of Lesinurad was the result of a targeted drug discovery program aimed at identifying potent and selective URAT1 inhibitors.

Mechanism of Action

Lesinurad exerts its pharmacological effect by inhibiting the function of URAT1 and, to some extent, the organic anion transporter 4 (OAT4), both of which are involved in uric acid reabsorption in the proximal tubule of the kidney.[6][7][8] By blocking these transporters, Lesinurad reduces the reabsorption of uric acid from the renal filtrate back into the bloodstream, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.[6] Structural studies have shown that Lesinurad binds to the inward-facing conformation of URAT1, effectively locking the transporter in a state that prevents urate translocation.[9]

Potency and Selectivity

The inhibitory activity of Lesinurad against URAT1 and other relevant transporters has been characterized in various in vitro assays. The data clearly demonstrates its selectivity for URAT1 and OAT4 over other transporters involved in drug disposition.

| Transporter | IC50 (μM) | Reference |

| URAT1 | 3.53 - 7.3 | [7][8] |

| OAT4 | 2.03 - 3.7 | [7][8] |

| OAT1 | 3.90 | [7] |

| OAT3 | 3.54 | [7] |

| GLUT9 | >100 | [7] |

| ABCG2 | >100 | [7] |

Pharmacokinetics

Lesinurad exhibits favorable pharmacokinetic properties that support once-daily oral administration.

| Parameter | Value | Reference |

| Bioavailability | ~100% | [10] |

| Time to Cmax (Tmax) | 1 - 4 hours | [10] |

| Protein Binding | >98% (mainly albumin) | [10] |

| Metabolism | Primarily via CYP2C9 | [10] |

| Elimination Half-life | ~5 hours | [10] |

| Excretion | ~63% urine, ~32% feces | [10] |

Synthesis of Lesinurad

An efficient and practical synthetic route for Lesinurad has been developed, making it suitable for large-scale production. The following protocol is based on an improved synthesis method.[1][2][11]

Synthetic Scheme

Caption: Improved Synthetic Route for Lesinurad.

Experimental Protocol

Step 1: Synthesis of 1-Cyclopropyl-4-isothiocyanatonaphthalene To a solution of 4-cyclopropylnaphthalen-1-amine in a suitable solvent, thiophosgene is added to yield 1-cyclopropyl-4-isothiocyanatonaphthalene.

Step 2: Synthesis of 5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol A mixture of 1-cyclopropyl-4-isothiocyanatonaphthalene and hydrazinecarboximidamide in DMF is heated. After the initial reaction, an aqueous solution of sodium hydroxide is added to facilitate the cyclization and formation of the triazole thiol.[1]

Step 3: Synthesis of Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate The triazole thiol is reacted with methyl 2-chloroacetate in the presence of a base such as triethylamine in a suitable solvent to afford the corresponding thioacetate.

Step 4: Synthesis of Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate The amino group on the triazole ring is converted to a bromo group via a Sandmeyer-type reaction using sodium nitrite in bromoform, with dichloroacetic acid.[1]

Step 5: Synthesis of Lesinurad The methyl ester is hydrolyzed using lithium hydroxide in a mixture of tetrahydrofuran and water.[1][11] Acidification of the reaction mixture yields Lesinurad as the final product.[1]

Experimental Methodologies

URAT1 Inhibition Assay

The inhibitory activity of Lesinurad against URAT1 is typically assessed using a cell-based assay.

Cell Line: Human embryonic kidney (HEK-293T) cells transiently transfected with a plasmid expressing human URAT1.[7]

Protocol:

-

Cell Culture and Transfection: HEK-293T cells are cultured under standard conditions and transfected with the URAT1-expressing plasmid using a suitable transfection reagent.[7]

-

Urate Uptake Assay:

-

Transfected cells are washed with a pre-warmed assay buffer (e.g., 25 mM MES, pH 5.5, 125 mM sodium gluconate).[7][12]

-

Cells are pre-incubated with varying concentrations of Lesinurad or vehicle control for a defined period (e.g., 5-10 minutes).[12]

-

The uptake of radiolabeled uric acid (e.g., ¹⁴C-uric acid) is initiated by adding it to the assay buffer and incubating for a specific time (e.g., 10-60 minutes).[7][12]

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[7]

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[7]

Signaling Pathways and Workflows

URAT1 Signaling Pathway in Gout

Caption: URAT1-mediated uric acid reabsorption and its inhibition by Lesinurad.

Drug Discovery Workflow for URAT1 Inhibitors

Caption: General workflow for the discovery of URAT1 inhibitors.

Conclusion

Lesinurad (this compound) represents a significant advancement in the treatment of hyperuricemia associated with gout. Its discovery was based on a thorough understanding of the role of URAT1 in uric acid homeostasis. The development of an efficient synthetic route has enabled its production for clinical use. The detailed pharmacological and pharmacokinetic data, along with established experimental protocols, provide a solid foundation for further research and development in the field of URAT1 inhibitors. This guide serves as a comprehensive resource for professionals in the field, encapsulating the key scientific aspects of Lesinurad's journey from a chemical entity to a therapeutic agent.

References

- 1. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]

- 5. The URAT1 Uric Acid Transporter Is Important in Uric Acid Homeostasis and Its Activity May be Altered in Gout Patients and in Drug-Induced Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Urate transporter structures reveal the mechanism behind important drug target for gout | EurekAlert! [eurekalert.org]

- 10. Lesinurad - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

URAT1 inhibitor 5 structure-activity relationship (SAR)

An In-depth Technical Guide on the Structure-Activity Relationship of URAT1 Inhibitor 5 and its Analogs

This guide provides a detailed examination of the structure-activity relationship (SAR) of a potent Urate Transporter 1 (URAT1) inhibitor, referred to as compound 5 in key literature, which is a fluorinated analog of benzbromarone. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, experimental methodologies, and visual representations of underlying biological and experimental processes.

Introduction: The Role of URAT1 in Hyperuricemia

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis.[1] The renal proximal tubule plays a crucial role in maintaining uric acid homeostasis, with the human urate transporter 1 (URAT1), encoded by the SLC22A12 gene, being responsible for approximately 90% of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[1][2] Consequently, inhibiting URAT1 is a primary therapeutic strategy for increasing uric acid excretion (uricosuria) and lowering serum uric acid levels.[2][3]

Benzbromarone is a potent URAT1 inhibitor that has been widely used for the treatment of hyperuricemia and gout.[4][5] However, concerns about its potential for hepatotoxicity have spurred the development of new analogs with improved safety profiles. This guide focuses on the SAR of benzbromarone analogs, with a specific emphasis on "compound 5" (6-fluoro-benzbromarone), which has demonstrated enhanced potency.[6][7]

URAT1 Signaling and Inhibition Pathway

URAT1 is an organic anion transporter located on the apical membrane of renal proximal tubular cells. It functions as an anion exchanger, reabsorbing urate from the tubular lumen in exchange for intracellular organic anions like lactate. Inhibition of this process by drugs like benzbromarone and its analogs blocks urate reabsorption, leading to increased renal excretion of uric acid.

Caption: Mechanism of URAT1-mediated urate reabsorption and its inhibition.

Structure-Activity Relationship (SAR) of Benzbromarone Analogs

The SAR for a series of benzbromarone analogs has been explored to identify compounds with improved potency and potentially better safety profiles. The core structure consists of a benzofuran ring attached to a 3,5-dihalo-4-hydroxyphenyl moiety. Modifications at various positions of this scaffold have significant impacts on URAT1 inhibitory activity.

A study systematically evaluated a series of benzbromarone analogs, providing clear quantitative data on their inhibitory potency against human URAT1 (hURAT1).[6][7] The findings highlight the importance of halogen substitutions on the benzofuran and phenyl rings.

Quantitative SAR Data

The in vitro IC50 values for hURAT1 inhibition by benzbromarone and its analogs are summarized below. The data reveals that two analogs, compound 8 and compound 5, are more potent than the parent compound, benzbromarone (compound 2).[6][7]

| Compound ID | R3' | R5' | R5 | R6 | hURAT1 IC50 (nM)[6][7] |

| 2 (Benzbromarone) | Br | Br | H | H | 32 ± 7 |

| 3 | I | I | H | H | 178 ± 45 |

| 4 | Br | Br | F | F | 115 ± 32 |

| 5 | Br | Br | H | F | 18 ± 4 |

| 6 | Br | Br | F | H | 134 ± 39 |

| 7 | I | I | H | F | 67 ± 15 |

| 8 | I | I | F | H | 11 ± 2 |

| 9 | Br | Br | F | F | 245 ± 64 |

Note: R3' and R5' refer to substitutions on the phenyl ring. R5 and R6 refer to substitutions on the benzofuran ring.

SAR Insights

The logical relationships derived from the data are visualized below. Key takeaways include:

-

Phenyl Ring Halogens (R3', R5'): Substitution with iodine (I) instead of bromine (Br) can be tolerated and, in some cases (compound 8 vs. 5), leads to higher potency.

-

Benzofuran Ring Halogens (R5, R6):

-

Mono-fluoro substitution at the R6 position (Compound 5) enhances potency compared to the unsubstituted parent compound.[6]

-

Mono-fluoro substitution at the R5 position (Compound 6) or di-fluoro substitution at both R5 and R6 (Compound 9) results in a significant loss of potency.[6]

-

The most potent compound in this series, Compound 8, features iodine on the phenyl ring and a single fluorine at the R5 position of the benzofuran ring.[6][7]

-

Caption: SAR logic for key benzbromarone analogs.

Experimental Protocols

The determination of URAT1 inhibitory activity is crucial for SAR studies. The most common method involves an in vitro uptake assay using cells that are engineered to express the hURAT1 transporter.

hURAT1 Inhibition Assay (Xenopus Oocyte Expression System)

This protocol is based on methodologies described for testing benzbromarone analogs.[6][7]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds on hURAT1-mediated uric acid uptake.

Materials:

-

Xenopus laevis oocytes

-

cRNA for hURAT1

-

[¹⁴C]-labeled uric acid

-

Uptake buffer (e.g., ND96)

-

Test compounds (e.g., Compound 5) and control inhibitors (e.g., benzbromarone)

-

Scintillation counter

Workflow:

-

Oocyte Preparation and cRNA Injection: Oocytes are harvested from Xenopus laevis frogs. cRNA encoding hURAT1 is microinjected into the oocytes. Control oocytes are injected with water. The oocytes are then incubated for several days to allow for protein expression.

-

Uptake Assay:

-

Oocytes (both hURAT1-expressing and control) are pre-incubated in uptake buffer.

-

The uptake is initiated by transferring the oocytes to a buffer containing a fixed concentration of [¹⁴C]uric acid (e.g., 10 µM) and varying concentrations of the test inhibitor.

-

The incubation is carried out for a specific duration (e.g., 30-60 minutes) at room temperature.

-

-

Washing and Lysis: The uptake is stopped by washing the oocytes multiple times with ice-cold buffer to remove extracellular radiolabel. Each oocyte is then lysed individually in a solution (e.g., 10% SDS).

-

Quantification: Scintillation fluid is added to the lysate, and the amount of [¹⁴C]uric acid taken up by the oocytes is measured using a scintillation counter.

-

Data Analysis:

-

The specific uptake mediated by hURAT1 is calculated by subtracting the radioactivity measured in control (water-injected) oocytes from that in hURAT1-expressing oocytes.

-

The percentage of inhibition for each compound concentration is determined relative to the uninhibited control.

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Caption: Experimental workflow for the hURAT1 inhibition assay.

Conclusion

The structure-activity relationship of benzbromarone analogs reveals that targeted modifications can significantly enhance URAT1 inhibitory potency. Compound 5 (6-fluoro-benzbromarone), with an IC50 of 18 ± 4 nM, and Compound 8, with an IC50 of 11 ± 2 nM, are notably more potent than the parent drug benzbromarone.[6][7] The SAR data indicates a strong preference for mono-substitution on the benzofuran ring, particularly at the R6 position, while di-substitution is detrimental to activity. These insights, derived from robust in vitro experimental protocols, provide a valuable foundation for the design of next-generation URAT1 inhibitors with potentially improved efficacy and safety for the treatment of hyperuricemia and gout.[1]

References

- 1. biorxiv.org [biorxiv.org]

- 2. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Biological Activity of Low-Molecular-Weight URAT1 Inhibitors** - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 6. dovepress.com [dovepress.com]

- 7. Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Pharmacological Nexus: A Technical Guide to the URAT1 Inhibitor Binding Site

For Immediate Release

A deep dive into the structural and molecular determinants of inhibitor binding to the human urate transporter 1 (URAT1), this whitepaper serves as an essential resource for researchers, scientists, and drug development professionals dedicated to advancing therapies for hyperuricemia and gout. By elucidating the intricate interactions within the inhibitor binding pocket, we provide a foundational understanding for the rational design of next-generation URAT1 inhibitors.

The renal urate transporter 1 (URAT1), a member of the solute carrier 22 (SLC22) family, is a critical regulator of serum uric acid levels.[1] Its primary function is the reabsorption of uric acid from the renal proximal tubules back into the bloodstream.[1][2] Consequently, inhibition of URAT1 is a cornerstone of uricosuric therapy, aimed at increasing uric acid excretion to manage hyperuricemia and prevent gout.[1][2] This guide synthesizes findings from recent structural and functional studies to provide a comprehensive overview of the URAT1 inhibitor binding site, with a focus on the molecular interactions that govern inhibitor potency and selectivity. While direct structural information for every inhibitor, including the developmental compound "URAT1 inhibitor 5," is not publicly available, the conserved nature of the binding pocket allows for a robust predictive model of interaction.

The URAT1 Inhibitor Binding Pocket: A Structural Overview

Cryo-electron microscopy (cryo-EM) studies of URAT1 in complex with various inhibitors, such as benzbromarone, lesinurad, and verinurad, have revealed a well-defined binding cavity located centrally within the transporter.[2][3] These inhibitors universally lock URAT1 in an inward-facing conformation, thereby preventing the conformational changes necessary for urate transport.[3] The binding site is a sophisticated arrangement of hydrophobic, aromatic, and polar residues contributed by multiple transmembrane helices (TMs).

The central cavity can be functionally divided into distinct regions that contribute to inhibitor recognition and binding:

-

The Aromatic Clamp: A key feature of the binding pocket is a cluster of aromatic residues, including a phenylalanine tetrad (Phe241 on TM5, Phe360 and Phe364 on TM7, and Phe449 on TM10), that form a hydrophobic pocket accommodating the ring structures of inhibitors.[3][4]

-

The Hydrophobic Region: Residues such as Tyr152, Leu153, Ile156 (all on TM2), and Met214 (on TM4) create a hydrophobic environment that further stabilizes the bound inhibitor.[5] The Met214/Phe365 pair, in particular, appears to "clamp" a ring-like moiety of the inhibitors.[4]

-

Polar/Charged Interaction Points: A number of polar or charged residues, including Ser35 (TM1), Gln245 (His245 in human URAT1 on TM5), Asp389 (TM8), and Arg477 (TM11), are positioned to form hydrogen bonds or electrostatic interactions with the functional groups of the inhibitors.[3][4][5]

These residues are highly conserved in human URAT1 and are critical for high-affinity inhibitor binding.[6] Mutagenesis studies have confirmed that alterations to these residues can significantly impact inhibitor potency.[3]

Quantitative Analysis of URAT1 Inhibitor Interactions

The inhibitory activity of various compounds against URAT1 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-characterized URAT1 inhibitors.

| Inhibitor | IC50 (nM) | Species/Construct | Reference |

| Verinurad | 25 | Human URAT1 | [7] |

| Verinurad | 150 | Humanized Rat URAT1 (URAT1EM) | [3] |

| Benzbromarone | 220 | Human URAT1 | [3] |

| Benzbromarone | 425 | Humanized Rat URAT1 (URAT1EM) | [3] |

| Benzbromarone | 840 | Human URAT1 | [8] |

| Lesinurad | 3,500 | Human URAT1 | [9] |

| Sulfinpyrazone | 32,000 | Human URAT1 | [9] |

| Probenecid | 31,120 | Human URAT1 | [8] |

| CDER167 | 2,080 | Human URAT1 | [8] |

| RDEA3170 | 1,470 | Human URAT1 | [8] |

Experimental Protocols

[14C]-Uric Acid Uptake Assay for IC50 Determination

This assay is a cornerstone for quantifying the inhibitory potency of test compounds on URAT1 function.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are transiently transfected with a plasmid encoding human URAT1 using a suitable transfection reagent. Cells transfected with an empty vector or expressing Green Fluorescent Protein (GFP) alone serve as controls.[3]

2. Uric Acid Uptake Assay:

-

24 to 48 hours post-transfection, the culture medium is removed, and the cells are washed with an uptake buffer (e.g., 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, and 5.6 mM glucose).[8]

-

Cells are pre-incubated for 5-15 minutes with the uptake buffer containing various concentrations of the test inhibitor or vehicle (DMSO).[3][8]

-

The uptake is initiated by adding [8-14C]-uric acid (final concentration typically 25-250 µM) to the buffer.[3][8]

-

After a 10-15 minute incubation at 37°C, the uptake is terminated by washing the cells three times with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).[8]

3. Quantification and Data Analysis:

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The basal uptake in control cells (e.g., GFP-expressing) is subtracted from the uptake in URAT1-expressing cells.[3]

-

The data are normalized to the activity in the absence of the inhibitor.

-

IC50 values are calculated by fitting the concentration-response data to a non-linear regression model.

Site-Directed Mutagenesis

This technique is employed to investigate the role of specific amino acid residues in inhibitor binding.

1. Mutagenesis:

-

Point mutations in the URAT1 coding sequence are introduced using a commercial site-directed mutagenesis kit with primers containing the desired nucleotide changes.[8]

-

The successful introduction of the mutation is confirmed by DNA sequencing.[8]

2. Functional Analysis:

-

The mutant URAT1 constructs are expressed in a suitable cell line (e.g., HEK293T).

-

The [14C]-uric acid uptake assay is performed as described above to determine the IC50 of the inhibitor for the mutant transporter.

-

A significant shift in the IC50 value for the mutant compared to the wild-type URAT1 indicates the importance of the mutated residue in inhibitor binding.[3]

Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation

Cryo-EM is a powerful technique for determining the high-resolution structure of membrane proteins like URAT1 in complex with inhibitors.

1. Protein Expression and Purification:

-

A stable construct of URAT1 (often a humanized rat version or a stabilized mutant) is expressed in insect or mammalian cells.[2][3]

-

The protein is solubilized from the cell membranes using detergents and purified by affinity chromatography.[2]

2. Complex Formation and Grid Preparation:

-

The purified URAT1 is incubated with a saturating concentration of the inhibitor.

-

The protein-inhibitor complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to vitrify the sample.

3. Data Collection and Processing:

-

The frozen grids are imaged in a transmission electron microscope.

-

A large dataset of particle images is collected and processed using specialized software to reconstruct a 3D map of the protein-inhibitor complex.

4. Model Building and Analysis:

-

An atomic model of the URAT1-inhibitor complex is built into the cryo-EM density map.

-

The model is refined to accurately represent the interactions between the inhibitor and the residues of the binding pocket.[2]

Visualizing the URAT1 Inhibition Pathway and Experimental Logic

Caption: Mechanism of URAT1 inhibition in the renal proximal tubule.

Caption: Workflow for characterizing URAT1 inhibitors.

Conclusion

The binding site for inhibitors on the URAT1 transporter is a complex and highly specific pocket within the central cavity of the protein. Structural and functional studies have identified key aromatic, hydrophobic, and polar residues that are essential for the binding of a range of inhibitors. This detailed understanding of the URAT1-inhibitor interface provides a critical framework for the development of novel, more potent, and selective uricosuric agents. For developmental compounds like "this compound," these findings offer a predictive model for its mechanism of action and a roadmap for its optimization. Continued research in this area holds the promise of delivering improved therapeutic options for the millions of individuals affected by hyperuricemia and gout.

References

- 1. journals.plos.org [journals.plos.org]

- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

Selectivity Profile of a Novel URAT1 Inhibitor: A Technical Guide

This technical guide provides a comprehensive overview of the selectivity profile of a representative potent and selective URAT1 inhibitor, referred to herein as "URAT1 Inhibitor X" for illustrative purposes. The data and methodologies presented are synthesized from published literature on well-characterized URAT1 inhibitors and are intended to serve as a reference for researchers, scientists, and drug development professionals in the field of hyperuricemia and gout therapeutics.

Introduction to URAT1 Inhibition

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial membrane transporter located on the apical membrane of renal proximal tubule cells.[1][2] It plays a predominant role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, a process that is critical for maintaining urate homeostasis.[3][4][5] In approximately 90% of patients with hyperuricemia, the condition is attributed to insufficient renal excretion of uric acid.[1][6] Consequently, inhibiting URAT1 to enhance uric acid excretion is a primary therapeutic strategy for managing hyperuricemia and gout.[2][7] Clinically approved URAT1 inhibitors include probenecid, benzbromarone, and lesinurad.[7][8] Newer agents like dotinurad have been developed with a focus on high selectivity for URAT1 to minimize off-target effects.[9][10]

Selectivity Profile of URAT1 Inhibitor X

The selectivity of a URAT1 inhibitor is critical for its safety and efficacy profile. Off-target inhibition of other renal transporters, such as Organic Anion Transporters 1 and 3 (OAT1 and OAT3), which are involved in uric acid secretion, or ATP-binding cassette transporter G2 (ABCG2), which contributes to intestinal urate excretion, can lead to undesirable drug-drug interactions or reduced efficacy.[9]

Quantitative Inhibitory Activity

The inhibitory potency of URAT1 Inhibitor X and other representative uricosuric agents against URAT1 and other key transporters is summarized in Table 1. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the transporter activity by 50%.

Table 1: Comparative IC50 Values of Uricosuric Agents Against Key Urate Transporters

| Compound | URAT1 (μM) | OAT1 (μM) | OAT3 (μM) | ABCG2 (μM) | GLUT9 |

| Dotinurad | 0.0372 | 4.08 | 1.32 | 4.16 | No inhibition |

| Benzbromarone | 0.0372 - 0.22 | Modest Inhibition | Modest Inhibition | Modest Inhibition | Inhibits |

| Lesinurad | 0.190 - 3.5 | Substrate | Substrate | - | - |

| Probenecid | 165 | - | - | - | Inhibits |

| Verinurad | 0.025 | >100 | >100 | - | - |

dot

Caption: Signaling pathway of urate transport in the renal proximal tubule and the site of action for a selective URAT1 inhibitor.

Experimental Protocols for Selectivity Profiling

The determination of a URAT1 inhibitor's selectivity profile involves a series of in vitro assays. A common and reliable method is the cell-based uric acid uptake assay.

Cell-Based [¹⁴C]-Uric Acid Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled uric acid into cells overexpressing a specific transporter.

Objective: To determine the IC50 value of a test compound for URAT1, OAT1, OAT3, and other relevant transporters.

Materials:

-

Cell Lines: Human embryonic kidney 293 (HEK293) cells stably transfected with the gene for human URAT1, OAT1, OAT3, or ABCG2.

-

Radiolabeled Substrate: [8-¹⁴C] uric acid.

-

Test Compounds: URAT1 Inhibitor X and reference compounds (e.g., benzbromarone, probenecid).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Cell Seeding: Plate the transfected HEK293 cells in 24- or 48-well plates and culture until they form a confluent monolayer.

-

Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them for 10-15 minutes at 37°C in the buffer.

-

Inhibition Assay: Initiate the uptake reaction by adding the assay buffer containing a fixed concentration of [¹⁴C]-uric acid (e.g., 25 µM) and varying concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 5-15 minutes).

-

Termination: Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor). The IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[4][14][15]

dot

Caption: Experimental workflow for determining the IC50 of a URAT1 inhibitor using a cell-based radiolabeled uric acid uptake assay.

Mechanism of Action and Structural Insights

URAT1 functions as an anion exchanger, mediating the uptake of urate from the tubular lumen in exchange for intracellular anions like lactate.[3] Potent and selective inhibitors like dotinurad and verinurad are thought to bind within the central substrate-binding pocket of URAT1.[5][13] This binding stabilizes the transporter in an inward-facing conformation, which prevents the conformational changes necessary for urate transport, thereby non-competitively inhibiting its function.[15] This mechanism of action, elucidated through cryo-electron microscopy studies, provides a structural basis for the development of next-generation, highly specific URAT1 inhibitors.[4][5][13][15]

dot

Caption: Logical relationship between high selectivity and the desired therapeutic profile of a URAT1 inhibitor.

Conclusion

The development of highly selective URAT1 inhibitors represents a significant advancement in the management of hyperuricemia and gout. A thorough characterization of the selectivity profile, as outlined in this guide, is essential for identifying drug candidates with an optimal balance of efficacy and safety. The use of standardized in vitro assays and a clear understanding of the molecular mechanism of action are fundamental to the successful translation of novel URAT1 inhibitors from preclinical discovery to clinical application.

References

- 1. tandfonline.com [tandfonline.com]

- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A clinical pharmacology study of the novel, selective urate reabsorption inhibitor dotinurad in outpatients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. abmole.com [abmole.com]

- 13. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of URAT1 Inhibitor Dotinurad: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a critical factor in the pathogenesis of gout and is increasingly associated with cardiovascular and renal diseases.[1] The renal urate transporter 1 (URAT1), a member of the organic anion transporter (OAT) family, plays a pivotal role in maintaining urate homeostasis by reabsorbing uric acid from the renal proximal tubules.[1][2] Consequently, inhibition of URAT1 has emerged as a key therapeutic strategy for the management of hyperuricemia. This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of dotinurad, a novel and highly selective URAT1 inhibitor. Dotinurad has been approved in Japan for the treatment of gout and hyperuricemia and represents a significant advancement in urate-lowering therapies.[3][4]

Mechanism of Action

Dotinurad functions as a selective uric acid reabsorption inhibitor (SURI).[5] Its primary mechanism involves the potent and selective inhibition of URAT1, which is located on the apical membrane of renal proximal tubular cells.[1][5] By blocking URAT1, dotinurad prevents the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thereby promoting its excretion in the urine and effectively lowering sUA levels.[5][6]

Dotinurad's high selectivity for URAT1 distinguishes it from other uricosuric agents.[7] It exhibits only weak inhibitory effects on other transporters involved in urate homeostasis, such as ATP-binding cassette subfamily G member 2 (ABCG2), organic anion transporter 1 (OAT1), and organic anion transporter 3 (OAT3).[7] This selectivity is believed to contribute to a more targeted therapeutic effect and a favorable safety profile.[5] The mechanism of action involves both competitive (cis) and non-competitive (trans) inhibition of URAT1, leading to a significant reduction in uric acid reabsorption.[6]

Pharmacokinetics

Dotinurad exhibits a predictable pharmacokinetic profile characterized by rapid absorption and dose-proportional exposure.[8]

Absorption and Distribution

Following oral administration, dotinurad is rapidly absorbed, with time to maximum plasma concentration (Tmax) generally observed between 2 to 3.5 hours.[8][9] The apparent volume of distribution is low, reported as 0.182 L/kg in humans, indicating that the drug is primarily confined to the systemic circulation.[10][11] Dotinurad is highly bound to plasma proteins, with a binding ratio of 99.4%, primarily to albumin.[10][11]

Metabolism and Excretion

The primary metabolite of dotinurad is its glucuronide conjugate, with no specific metabolites identified in humans.[10][11] The percentage of unchanged dotinurad excreted in the urine is low.[10][11] The terminal elimination half-life (T1/2) of dotinurad is approximately 9 to 11 hours.[8][9]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of dotinurad from various clinical studies.

Table 1: Single Ascending Dose Pharmacokinetics of Dotinurad in Healthy Male Volunteers [8]

| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC0–inf (ng·hr/mL) | T1/2 (hr) |

| 0.5 | 39.4 ± 9.4 | 2.5 ± 1.0 | 450 ± 89 | 9.9 ± 1.2 |

| 1 | 89.2 ± 16.5 | 2.8 ± 1.2 | 1140 ± 210 | 10.1 ± 1.3 |

| 2 | 175 ± 32 | 3.0 ± 0.9 | 2240 ± 420 | 10.5 ± 1.4 |

| 5 | 452 ± 85 | 3.3 ± 0.8 | 6120 ± 1150 | 10.8 ± 1.5 |

| 10 | 956 ± 178 | 3.5 ± 0.5 | 13100 ± 2450 | 10.9 ± 1.6 |

| 20 | 1850 ± 345 | 3.7 ± 0.5 | 26400 ± 4950 | 11.2 ± 1.7 |

| Values are presented as mean ± standard deviation. |

Table 2: Pharmacokinetics of Dotinurad (1 mg Single Dose) in Different Age and Gender Groups [12]

| Group | Cmax (ng/mL) | Tmax (hr) | AUC0–inf (ng·hr/mL) | T1/2 (hr) |

| Elderly Male (≥65 years) | 93.30 | 2.83 | 1209.38 | 9.28 |

| Young Male (20-35 years) | 100.92 | 2.17 | 1424.76 | 10.92 |

| Elderly Female (≥65 years) | 112.07 | 2.00 | 1797.95 | 10.33 |

| Young Female (20-35 years) | 116.15 | 2.33 | 1832.67 | 10.45 |

Table 3: Pharmacokinetics of Dotinurad in Subjects with Hepatic Impairment (Single Dose) [1][13]

| Hepatic Function | Cmax (ng/mL) | Tmax (hr) | AUC0–48 (ng·hr/mL) | T1/2 (hr) |

| Normal | 118.0 | 3.0 | 1430 | 9.8 |

| Mild Impairment | 99.1 | 3.5 | 1470 | 10.2 |

| Moderate Impairment | 94.1 | 4.0 | 1450 | 10.5 |

| Severe Impairment | 87.9 | 4.0 | 1380 | 10.1 |

| Values are geometric means. |

Pharmacodynamics

The pharmacodynamic effects of dotinurad are characterized by a dose-dependent reduction in serum uric acid levels.

In Vitro Potency

Dotinurad is a highly potent inhibitor of URAT1, with a reported IC50 value of 0.0372 µmol/L.[4][7] In comparison, the IC50 values for other uricosuric agents against URAT1 are higher: benzbromarone (0.190 µmol/L), lesinurad (30.0 µmol/L), and probenecid (165 µmol/L).[4][7]

Table 4: In Vitro Inhibitory Potency (IC50) of Dotinurad and Other Uricosuric Agents [7]

| Compound | URAT1 (µmol/L) | ABCG2 (µmol/L) | OAT1 (µmol/L) | OAT3 (µmol/L) |

| Dotinurad | 0.0372 | 4.16 | 4.08 | 1.32 |

| Benzbromarone | 0.190 | >100 | 1.15 | 0.42 |

| Lesinurad | 30.0 | >100 | >100 | >100 |

| Probenecid | 165 | >100 | 1.25 | 1.30 |

Clinical Pharmacodynamic Effects

Clinical studies have demonstrated a significant and dose-dependent reduction in sUA levels with dotinurad treatment. The sUA-lowering effect appears to be saturable at doses above 5 mg.[8] A pharmacokinetic/pharmacodynamic model estimated the maximum effect (Emax) on renal urate reabsorption to be 0.51, with a plasma concentration at half-maximal effect of 196 ng/mL.[3][8]

Table 5: Percent Change in Serum Uric Acid Levels in Hyperuricemic Patients (8-week study) [2]

| Treatment Group | Mean Percent Change in sUA from Baseline |

| Dotinurad 1 mg | -37.03% |

| Dotinurad 2 mg | -50.91% |

| Dotinurad 4 mg | -64.37% |

| Placebo | +0.85% |

Table 6: Long-term Efficacy of Dotinurad in Hyperuricemic Patients [14]

| Dose | Reduction in sUA at Week 58 | % of Patients with sUA ≤ 6.0 mg/dL at Week 58 |

| 2 mg | -47.17% | 91.30% |

| 4 mg | -57.35% | 100.00% |

Experimental Protocols

The data presented in this guide are derived from rigorously designed preclinical and clinical studies.

In Vitro Transporter Inhibition Assays

The inhibitory effects of dotinurad on URAT1 and other transporters were evaluated using in vitro systems.[7] These assays typically involve cell lines (e.g., HEK293 cells) that are engineered to overexpress the specific transporter of interest. The ability of the drug to inhibit the transport of a radiolabeled substrate (e.g., [14C]uric acid) is then measured to determine the IC50 value.

Preclinical In Vivo Studies

Animal models, such as Cebus monkeys and Sprague-Dawley rats, were used to assess the in vivo pharmacokinetics and pharmacodynamics of dotinurad.[15] These studies involved oral administration of the drug, followed by serial blood and urine sampling to determine drug concentrations and uric acid levels.

Clinical Trials

Clinical trials in human subjects were conducted in multiple phases to evaluate the safety, tolerability, pharmacokinetics, and efficacy of dotinurad.

-

Study Design: The clinical trials were typically randomized, multicenter, double-blind, placebo-controlled, and employed a dose-escalation design.[2][16]

-

Subject Population: Studies were conducted in healthy volunteers of different ages and genders, as well as in hyperuricemic patients with or without gout.[2][8][12] Studies also included subjects with hepatic impairment.[1][13]

-

Drug Administration: Dotinurad was administered orally as a once-daily tablet.[14]

-

Sample Collection and Analysis: Blood samples were collected at multiple time points to determine the plasma concentrations of dotinurad and its metabolites using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] Serum and urine samples were collected to measure uric acid levels.[1]

-

Pharmacokinetic Analysis: Noncompartmental analysis was used to determine key PK parameters such as Cmax, Tmax, AUC, and T1/2.[1]

-

Pharmacodynamic Endpoints: The primary efficacy endpoint in clinical trials was typically the percent change in serum uric acid level from baseline.[2][16] Secondary endpoints often included the percentage of patients achieving a target sUA level (e.g., ≤ 6.0 mg/dL).[2]

-

Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Logical Relationships of Dotinurad's Effects

The administration of dotinurad initiates a cascade of events leading to the reduction of serum uric acid and its clinical benefits.

Conclusion

Dotinurad is a potent and selective URAT1 inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its high selectivity for URAT1 translates into a significant and dose-dependent reduction in serum uric acid levels. Clinical studies have demonstrated its efficacy and safety in a range of patient populations. The predictable pharmacokinetics and potent pharmacodynamics of dotinurad make it a valuable therapeutic option for the management of hyperuricemia and gout. Further research and long-term studies will continue to elucidate the full clinical potential of this novel uricosuric agent.

References

- 1. Dotinurad: a clinical pharmacokinetic study of a novel, selective urate reabsorption inhibitor in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical efficacy and safety of dotinurad, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: an exploratory, randomized, multicenter, double-blind, placebo-controlled, parallel-group early phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Dotinurad? [synapse.patsnap.com]

- 6. What is the mechanism of action of Dotinurad? [synapse.patsnap.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Pharmacokinetic/pharmacodynamic modeling and simulation of dotinurad, a novel uricosuric agent, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ideal pharmacokinetic profile of dotinurad as a selective urate reabsorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Clinical pharmacological study of dotinurad administered to male and female elderly or young subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dotinurad: a clinical pharmacokinetic study of a novel, selective urate reabsorption inhibitor in subjects with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Open-label study of long-term administration of dotinurad in Japanese hyperuricemic patients with or without gout - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dotinurad versus benzbromarone in Japanese hyperuricemic patient with or without gout: a randomized, double-blind, parallel-group, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to URAT1 Inhibition in Gout Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Disambiguation: The term "URAT1 inhibitor 5" as specified in the query does not correspond to a known compound in the scientific literature. This guide will therefore focus on well-characterized and clinically relevant URAT1 inhibitors, using them as representative examples to elucidate the core principles of URAT1 inhibition in gout.

Introduction: The Role of URAT1 in Gout Pathogenesis

Gout is a debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in joints and soft tissues. This deposition is a direct consequence of chronic hyperuricemia, a condition of elevated serum uric acid (sUA) levels. The kidneys play a paramount role in maintaining urate homeostasis, reabsorbing approximately 90% of the urate filtered by the glomeruli. The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is the primary transporter responsible for this reabsorption, making it a critical therapeutic target for managing hyperuricemia and gout.[1][2]

URAT1 is located on the apical membrane of renal proximal tubule cells and functions as an anion exchanger, facilitating the re-entry of urate from the tubular fluid back into the bloodstream.[3] Inhibition of URAT1 promotes the excretion of uric acid in the urine, thereby lowering sUA levels and preventing the formation of MSU crystals.[4] This mechanism forms the basis for the action of uricosuric agents, a class of drugs that includes several potent and selective URAT1 inhibitors.

Mechanism of Action of URAT1 Inhibitors

URAT1 inhibitors are designed to bind to the URAT1 transporter, competitively or non-competitively, and block its ability to reabsorb uric acid.[5] Structural studies, including cryo-electron microscopy, have revealed that many inhibitors bind to the inward-facing conformation of URAT1, effectively locking the transporter in a state that prevents urate translocation.[6] This leads to a significant increase in the fractional excretion of uric acid and a corresponding decrease in sUA levels. The development of selective URAT1 inhibitors aims to minimize off-target effects, such as interactions with other organic anion transporters (OATs), which have been associated with adverse events in older, non-selective uricosuric drugs.

Quantitative Data on URAT1 Inhibitors

The potency and efficacy of URAT1 inhibitors are key parameters in their development and clinical utility. The following tables summarize quantitative data for several prominent URAT1 inhibitors.

Table 1: In Vitro Potency of URAT1 Inhibitors

| Inhibitor | IC50 (Human URAT1) | Notes | Reference |

| Verinurad | 25 nM - 150 nM | Highly potent and selective. | [7][8][9][10] |

| Lesinurad | 3.36 µM - 7.3 µM | Selective Uric Acid Reabsorption Inhibitor (SURI). | [1][11][12][13] |

| Benzbromarone | 0.29 µM - 0.53 µM | Potent inhibitor, but with noted hepatotoxicity. | [1][14] |

| Dotinurad | < 50 nM | Highly selective with minimal effects on other transporters. | [10] |

| URAT1 inhibitor 6 | 35 nM | A potent derivative of Lesinurad. | [15] |

Table 2: Clinical Efficacy of URAT1 Inhibitors (Phase II & III Trial Data)

| Inhibitor | Dose | sUA Reduction | Responder Rate (% achieving target sUA) | Trial Phase | Reference |

| Verinurad | 5 - 12.5 mg | 17.5% - 34.4% reduction from baseline | - | Phase II | [3][10][16] |

| 2.5 - 20 mg (with allopurinol) | 47% - 74% reduction from baseline | - | Phase IIa | [6] | |

| AR882 | 75 mg | ~52% reduction from baseline (at 3 months) | 86% achieved sUA < 6 mg/dL; 64% achieved sUA < 5 mg/dL | Phase IIb | [4] |

| 75 mg | Median sUA reduced to 4.5 mg/dL from ~9.4 mg/dL baseline | - | Phase II | [2] | |

| Dotinurad | 2 mg | ~42% reduction from baseline | 82.8% achieved sUA ≤ 6.0 mg/dL | Pooled Phase II/III | [17] |

| 4 mg | ~60% reduction from baseline | 100% achieved sUA ≤ 6.0 mg/dL | Pooled Phase II/III | [17] | |

| 4 mg | - | 73.6% achieved sUA ≤ 6.0 mg/dL (vs. 38.1% for febuxostat 40mg) | Phase III | [18][19][20][21] | |

| Lesinurad | 200 mg (with XOI) | Significantly greater reduction than XOI alone | Higher proportion achieving target sUA than XOI alone | Phase III | [22] |

Experimental Protocols

4.1. In Vitro URAT1 Inhibition Assay

A common method to determine the in vitro potency of URAT1 inhibitors is the cell-based urate transport assay.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human URAT1 (hURAT1) are typically used.[23][24][25]

-

Substrate: Radiolabeled [14C]-uric acid is a common substrate.[5] Non-radioactive methods using substrates like 6-carboxyfluorescein (6-CFL) have also been developed.[26]

-

Procedure:

-

Plate URAT1-expressing HEK293 cells in a multi-well plate and culture until confluent.

-

Pre-incubate the cells with varying concentrations of the test inhibitor for a defined period (e.g., 15-30 minutes).[23][25]

-

Initiate the uptake reaction by adding a buffer containing the substrate (e.g., [14C]-uric acid).

-

After a specific incubation time (e.g., 10-30 minutes), stop the reaction by washing the cells with ice-cold buffer.[25]

-

Lyse the cells and measure the intracellular concentration of the substrate using liquid scintillation counting (for radiolabeled substrates) or fluorescence detection.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

-

4.2. Clinical Trial Protocol for Tophaceous Gout

Clinical trials for URAT1 inhibitors in patients with tophaceous gout often employ advanced imaging techniques to assess efficacy.

-

Study Design: Randomized, double-blind, placebo-controlled or active-comparator trials are standard.[19][21]

-

Patient Population: Patients with a diagnosis of gout and at least one palpable tophus.[27]

-

Intervention: Administration of the investigational URAT1 inhibitor, often as monotherapy or in combination with a xanthine oxidase inhibitor (XOI) like allopurinol.[4][27]

-

Primary Endpoint: Change in serum uric acid (sUA) levels from baseline over a specified period (e.g., 3-6 months).[4]

-

Secondary Endpoints:

-

DECT Protocol:

-

Patients undergo a DECT scan at baseline and at the end of the treatment period.

-

The scanner operates at two different energy levels (e.g., 80 kV and 140 kV).[28][29]

-

Post-processing software utilizes a two-material decomposition algorithm to differentiate monosodium urate from calcium-based tissues.[30]

-

MSU deposits are color-coded (typically green) for visualization and quantification.[28][31]

-

Visualizing Pathways and Processes

Caption: URAT1-mediated urate reabsorption in the kidney and the site of inhibitor action.

Caption: A typical experimental workflow for the development of a URAT1 inhibitor.

Caption: The logical cascade from URAT1 inhibition to the therapeutic effect in gout.

Conclusion

Targeting URAT1 is a highly effective strategy for the management of gout by addressing the root cause of the disease in the majority of patients: renal under-excretion of uric acid. The development of potent and selective URAT1 inhibitors represents a significant advancement in gout therapy, offering the potential for improved efficacy and safety compared to older uricosuric agents. As demonstrated by the robust quantitative data from in vitro and clinical studies, these inhibitors can lead to substantial reductions in serum uric acid levels, promoting the dissolution of tophi and alleviating the clinical manifestations of gout. The continued development and clinical investigation of novel URAT1 inhibitors hold great promise for improving the quality of life for millions of individuals suffering from this painful and progressive disease.

References

- 1. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacodynamic and pharmacokinetic effects and safety of verinurad in combination with allopurinol in adults with gout: a phase IIa, open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. ard.bmj.com [ard.bmj.com]

- 13. lesinurad [drugcentral.org]

- 14. Discovery of novel benzbromarone analogs with improved pharmacokinetics and benign toxicity profiles as antihyperuricemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Dotinurad Outperforms Febuxostat in Lowering Uric Acid Levels in Chinese Gout Patients: Phase 3 Trial [medicaldialogues.in]

- 19. POS0255 A RANDOMIZED, MULTICENTER, DOUBLE-BLIND, PHASE 3 STUDY COMPARING EFFICACY OF DOTINURAD AND FEBUXOSTAT FOR THE TREATMENT OF GOUT IN CHINESE SUBJECTS | Annals of the Rheumatic Diseases [ard.bmj.com]

- 20. hcplive.com [hcplive.com]

- 21. Efficacy and Safety of Dotinurad Versus Febuxostat for the Treatment of Gout: A Randomized, Multicenter, Double-Blind, Phase 3 Trial in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ard.bmj.com [ard.bmj.com]

- 28. ard.bmj.com [ard.bmj.com]

- 29. mdpi.com [mdpi.com]

- 30. ajronline.org [ajronline.org]

- 31. Role of Dual Energy Computed Tomography Imaging in the Diagnosis of Gout - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of a Novel URAT1 Inhibitor: An In-depth Technical Guide

This document provides a comprehensive overview of the preclinical data for a novel, potent human urate transporter 1 (hURAT1) inhibitor, compound 23 , a bicyclic imidazolopyridine derivative. The information is compiled from the peer-reviewed publication "Discovery of Novel Bicyclic Imidazolopyridine-Containing Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Improved Efficacy and Favorable Druggability" and other relevant sources.

Introduction to URAT1 Inhibition

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal regulation of uric acid. Located in the apical membrane of the proximal tubule, it is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream. In conditions of hyperuricemia, where serum uric acid (sUA) levels are elevated, inhibiting URAT1 is a key therapeutic strategy. By blocking this transporter, URAT1 inhibitors increase the urinary excretion of uric acid, thereby lowering sUA levels and reducing the risk of gout and other hyperuricemia-related comorbidities.

Compound 23 has emerged as a promising preclinical candidate with improved efficacy and favorable druggability compared to existing therapies like lesinurad.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of compound 23 .

Table 1: In Vitro Potency

| Target | Assay | IC50 (µM) | Test System |

| hURAT1 | Uric Acid Uptake | 1.36 | HEK293 cells expressing hURAT1 |

| Lesinurad (comparator) | Uric Acid Uptake | 5.54 | HEK293 cells expressing hURAT1 |

Data sourced from a 2022 publication in the Journal of Medicinal Chemistry.[1][2]

Table 2: In Vivo Efficacy in a Mouse Model of Acute Hyperuricemia

| Compound | Dose (mg/kg) | Route of Administration | Serum Uric Acid (sUA) Reduction |

| Compound 23 | Not Specified | Oral | ~4-fold lower than lesinurad |

| Lesinurad | Not Specified | Oral | - |

This study demonstrated a significantly greater reduction in serum uric acid levels by compound 23 compared to lesinurad in a mouse model of acute hyperuricemia.[1][2]

Table 3: Pharmacokinetic Profile in Kunming Mice

| Parameter | Value | Route of Administration |

| Oral Bioavailability (F%) | 59.3% | Oral |

| Acute Toxicity | No obvious toxicity | Single dose of 1000 mg/kg |

Pharmacokinetic studies revealed excellent oral bioavailability and a favorable acute safety profile for compound 23.[1][2]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

In Vitro hURAT1 Inhibition Assay

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with and expressing human URAT1 (hURAT1).

-

Substrate: Radiolabeled [¹⁴C]-uric acid is commonly used to measure uptake.

-

Procedure:

-

hURAT1-expressing HEK293 cells are seeded in appropriate multi-well plates and cultured to confluence.

-

Cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

The cells are then incubated with varying concentrations of the test compound (compound 23 ) or a vehicle control for a predetermined period.

-

Following the pre-incubation, a solution containing [¹⁴C]-uric acid is added to the wells, and the cells are incubated for a specific duration to allow for uric acid uptake.

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled substrate.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific uric acid uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.

-

In Vivo Hyperuricemia Mouse Model

-

Animal Model: Kunming mice are typically used.

-

Induction of Hyperuricemia: Hyperuricemia is induced by the administration of a uricase inhibitor, such as potassium oxonate, which prevents the breakdown of uric acid in rodents.

-

Experimental Groups:

-

Vehicle control group

-

Positive control group (e.g., lesinurad)

-

Test group (compound 23 at various doses)

-

-

Procedure:

-

Mice are fasted overnight before the experiment.

-

The test compound, positive control, or vehicle is administered orally.

-

After a specified time, potassium oxonate is administered to induce hyperuricemia.

-

Blood samples are collected at various time points after induction.

-

Serum is separated, and the concentration of uric acid is determined using a commercial uric acid assay kit.

-

The percentage reduction in serum uric acid levels is calculated by comparing the treated groups to the vehicle control group.

-

Pharmacokinetic Study in Mice

-

Animal Model: Kunming mice.

-

Dosing:

-

Intravenous (IV) administration of a single dose of compound 23 to determine clearance and volume of distribution.

-

Oral (PO) administration of a single dose of compound 23 to determine absorption and oral bioavailability.

-

-

Sample Collection: Blood samples are collected at multiple time points after drug administration via methods such as tail vein or retro-orbital bleeding.

-

Sample Analysis: Plasma is separated from the blood samples, and the concentration of compound 23 is quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and oral bioavailability (F%) are calculated using non-compartmental analysis.

Diagrams

Mechanism of URAT1 Inhibition

Caption: Mechanism of action of Compound 23 in inhibiting uric acid reabsorption via the URAT1 transporter.

In Vivo Efficacy Study Workflow

Caption: Experimental workflow for evaluating the in vivo efficacy of Compound 23 in a mouse model.

Conclusion

The preclinical data for compound 23 , a novel bicyclic imidazolopyridine derivative, demonstrate its potential as a promising therapeutic agent for hyperuricemia and gout. With a potent in vitro inhibitory activity against hURAT1 that surpasses the comparator compound lesinurad, coupled with significant in vivo efficacy in reducing serum uric acid levels, this compound shows a strong preclinical proof of concept. Furthermore, its excellent oral bioavailability and favorable acute safety profile in mice suggest that compound 23 possesses desirable drug-like properties, warranting further investigation and development as a next-generation uricosuric agent.

References

Methodological & Application

Application Notes and Protocols for URAT1 Inhibitor 5 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial membrane transporter primarily expressed in the apical membrane of renal proximal tubule cells.[1][2] It plays a major role in regulating serum uric acid levels by mediating the reabsorption of urate from the glomerular filtrate back into the bloodstream.[1][3][4] Inhibition of URAT1 is a key therapeutic strategy for the treatment of hyperuricemia and gout, as it promotes the excretion of uric acid.[1][5] URAT1 inhibitor 5 is a potent inhibitor of URAT1 and is under investigation for its potential in managing hyperuricemia.[6] This document provides detailed protocols for an in vitro assay to characterize the inhibitory activity of this compound.

URAT1 Signaling and Mechanism of Inhibition

URAT1 functions as an anion exchanger, reabsorbing urate in exchange for intracellular monocarboxylates like lactate or nicotinate.[7] By blocking this transporter, URAT1 inhibitors prevent the reabsorption of uric acid, thereby increasing its renal excretion and lowering serum uric acid levels.[5] This mechanism of action is central to the therapeutic effect of uricosuric agents.

Experimental Protocols

This section details the in vitro assay protocol for determining the inhibitory potency of this compound. The assay utilizes a cell line stably expressing human URAT1 and measures the uptake of a labeled substrate.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of this compound on human URAT1 transporter activity.

Materials and Reagents:

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected with human URAT1 (hURAT1). A mock-transfected cell line (not expressing hURAT1) should be used as a negative control.[8]

-

Test Compound: this compound.

-

Positive Controls: Lesinurad, Benzbromarone.[9]

-

Substrate: [¹⁴C]-Uric Acid or 6-Carboxyfluorescein (6-CFL).[10]

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Lysis Buffer: 0.1 M NaOH or a suitable cell lysis buffer.

-

Scintillation Cocktail: For use with [¹⁴C]-Uric Acid.

-

Multi-well Plates: 24- or 96-well plates suitable for cell culture.

-

Instrumentation: Liquid scintillation counter or fluorescence plate reader, cell incubator, centrifuge.

Experimental Workflow Diagram:

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed the hURAT1-HEK293 and mock-transfected cells into 24- or 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.

-

-

Compound Preparation:

-

Prepare stock solutions of this compound and positive controls (Lesinurad, Benzbromarone) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test and control compounds in the assay buffer to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

-

-

Uptake Assay:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cell monolayer twice with pre-warmed (37°C) assay buffer.

-